molecular formula C11H11N3O2 B043216 4-Nitrosoantipyrine CAS No. 885-11-0

4-Nitrosoantipyrine

Cat. No.: B043216
CAS No.: 885-11-0
M. Wt: 217.22 g/mol
InChI Key: IEODZSWSXNQPQL-UHFFFAOYSA-N
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Description

4-Nitrosoantipyrine is an organic compound with the molecular formula C11H11N3O2. It is a derivative of antipyrine, a well-known analgesic and antipyretic agent. The compound is characterized by the presence of a nitroso group (-NO) attached to the fourth position of the antipyrine ring. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosoantipyrine typically involves the nitrosation of antipyrine. One common method includes the reaction of antipyrine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso derivative.

Industrial Production Methods: In an industrial setting, the continuous preparation method of this compound involves the preparation of an antipyrine sulfate solution, followed by the addition of sodium nitrite under acidic conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrosoantipyrine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium dithionite.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: 4-Nitroantipyrine.

    Reduction: 4-Aminoantipyrine.

    Substitution: Various substituted antipyrine derivatives depending on the electrophile used.

Scientific Research Applications

Analytical Chemistry

4-Nitrosoantipyrine serves as a reagent for detecting nitrite ions in various samples. Its ability to form stable complexes with nitrite makes it a valuable tool in environmental and food safety testing.

Table 1: Detection Methods Using this compound

MethodSample TypeDetection LimitReference
SpectrophotometryWater samples0.1 mg/L
Colorimetric assayFood products0.05 mg/kg

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against various bacterial strains, suggesting possible therapeutic applications.

Case Study: Antimicrobial Activity

  • Objective : Evaluate the antimicrobial efficacy of this compound.
  • Method : Disk diffusion method against E. coli and S. aureus.
  • Results : Significant inhibition zones were observed, indicating strong antimicrobial activity (p < 0.05) .

Drug Development

Due to its structural similarity to antipyrine, this compound is being investigated as a lead compound in drug design, particularly for new analgesic and antipyretic agents. Its potential to modulate pain pathways through cyclooxygenase inhibition has garnered interest in pharmacological studies.

Table 2: Pharmacological Studies on this compound

Study TypeFindingsReference
In vitro assaysInhibition of COX enzymes
Animal modelsReduction in pain response

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating with lanthanide ions to form complexes that exhibit unique magnetic and optical properties. These complexes are studied for their potential applications in materials science and catalysis.

Table 3: Lanthanide Complexes of this compound

ComplexLanthanide IonCoordination ModeReference
[La(NAP)₄(ClO₄)₂]La³⁺Bidentate
[Gd(NAP)₄(ClO₄)₂]Gd³⁺Bidentate

Toxicological Considerations

While exploring its applications, it is crucial to note that this compound has been found to exhibit mutagenic properties in certain studies, raising concerns about long-term exposure risks . Therefore, further research into its safety profile is essential before advancing its use in clinical settings.

Comparison with Similar Compounds

    4-Aminoantipyrine: A reduction product of 4-Nitrosoantipyrine, known for its analgesic and antipyretic properties.

    4-Nitroantipyrine: An oxidation product, used in various chemical analyses.

    Antipyrine: The parent compound, widely used as an analgesic and antipyretic agent.

Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from its analogs.

Biological Activity

4-Nitrosoantipyrine, a derivative of antipyrine, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C11H12N2O) is a pyrazolone derivative characterized by a nitroso group attached to the antipyrine structure. Its molecular formula indicates a weight of approximately 188.23 g/mol. The compound is known for its role as a cyclooxygenase inhibitor and exhibits non-narcotic analgesic properties, making it relevant in pain management and anti-inflammatory therapies .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with nitro groups have shown enhanced antibacterial properties, with minimal inhibitory concentrations (MIC) reported as low as 20 µM against Staphylococcus aureus and 30 µM against Pseudomonas aeruginosa .

Compound Target Bacteria MIC (µM)
This compoundStaphylococcus aureus20
This compoundPseudomonas aeruginosa30

Mutagenicity

A critical aspect of this compound's profile is its mutagenic potential. Studies have shown that it is directly mutagenic in various bacterial strains, including TA102. The presence of the nitroso group plays a pivotal role in this activity, highlighting the compound's dual nature as both therapeutic and potentially hazardous .

Anti-inflammatory Properties

This compound has been identified as an effective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The nitroso group interacts with the active sites of enzymes such as COX, leading to reduced prostaglandin synthesis.
  • Electrophilic Nature : The compound's electrophilic properties allow it to form covalent bonds with nucleophilic sites on proteins, potentially leading to altered protein function or inhibition .
  • Reductive Metabolism : Upon metabolic reduction, nitroso compounds can yield reactive intermediates that may exert cytotoxic effects on pathogens or cancer cells.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various nitro derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 20 µM, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Mutagenicity Assessment

A mutagenicity assessment involving several bacterial tester strains revealed that this compound exhibited direct mutagenic effects. Notably, strain TA102 showed increased sensitivity to the compound. This finding raises concerns regarding the long-term safety of using this compound therapeutically .

Properties

IUPAC Name

1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(12-16)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEODZSWSXNQPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237079
Record name 4-Nitrosoantipyrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-11-0
Record name Nitrosoantipyrine
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Record name 4-Nitrosoantipyrine
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Record name ANTIPYRINE, 4-NITROSO-
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Record name 4-Nitrosoantipyrine
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Record name 2,3-dimethyl-4-nitroso-1-phenyl-3-pyrazolin-5-one
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Record name 4-NITROSOANTIPYRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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